5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid biological activity
5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid biological activity
An In-Depth Technical Guide to the Biological Activity of the Imidazo[4,5-b]pyridine Scaffold, Centered on the Synthetic Precursor: 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid
Introduction: The Privileged Scaffold
The imidazo[4,5-b]pyridine core, a structural isostere of natural purines also known as 1-deazapurine, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to the building blocks of DNA and RNA has made it a focal point for biological investigation, leading to the development of compounds with a vast array of therapeutic applications.[2][3] Molecules built upon this framework have demonstrated potent activities as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4]
This guide delves into the rich biological landscape of imidazo[4,5-b]pyridine derivatives. While direct, extensive biological activity data for the specific molecule 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid (CAS No. 933750-74-4) is not prevalent in public literature, its structure is of profound interest.[5] It serves not as an end-effector molecule, but as a highly versatile synthetic intermediate. The presence of a carboxylic acid at the 2-position and a chlorine atom at the 5-position provides two distinct chemical handles for diversification, enabling chemists to systematically generate libraries of novel compounds for drug discovery campaigns.
This document will, therefore, explore the known biological activities of closely related imidazo[4,5-b]pyridine derivatives to illuminate the therapeutic potential that can be unlocked starting from this key precursor.
Part 1: The Imidazo[4,5-b]pyridine Core: A Foundation for Diverse Biological Functions
The therapeutic versatility of the imidazo[4,5-b]pyridine scaffold stems from its ability to interact with a wide range of biological targets. This has led to its investigation in numerous disease contexts.
Kinase Inhibition: A Cornerstone of Anticancer Research
A significant portion of research into imidazo[4,5-b]pyridines has focused on their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling and are often dysregulated in cancer.[1][3]
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Aurora Kinase Inhibition: The Aurora kinase family (A, B, and C) are serine/threonine kinases essential for the proper execution of mitosis, including mitotic spindle formation and chromosome segregation.[6] Their overexpression is linked to various cancers, making them a prime target for therapeutic intervention.[6] Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[7][8] For instance, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) was discovered as a potent inhibitor of Aurora-A, -B, and -C.[8]
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Other Kinase Targets: Beyond Aurora kinases, derivatives have shown inhibitory activity against other key cell cycle regulators like cyclin-dependent kinase 2 (CDK2).[6]
Caption: Mechanism of Aurora Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives.
Antimicrobial, Antiviral, and Antiparasitic Activities
The purine-like structure of the scaffold also makes it effective against various pathogens.
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Antibacterial Activity: Certain derivatives, particularly those with chlorine substitutions, have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6]
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Antiparasitic Activity: Imidazo[4,5-b]pyridine compounds have shown potent activity against the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.[6] This is achieved through the inhibition of essential enzymes like methionyl-tRNA synthetase.[6]
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Antiviral Activity: Activity against viruses such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, has been reported, often by targeting the viral RNA-dependent RNA polymerase.[6]
Anti-inflammatory and Other Activities
The biological reach of this scaffold extends to other important therapeutic areas:
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Anti-inflammatory Effects: Selective inhibition of inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response, has been demonstrated.[6] Overexpression of iNOS can contribute to pathological conditions, making its selective inhibition a valuable therapeutic strategy.[6]
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Antiglycation and Antioxidant Properties: 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives have been evaluated for their ability to inhibit glycation (a reaction implicated in diabetic complications) and for their antioxidant potential.[9]
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Enzyme Inhibition: The same series of 6-chloro derivatives also showed significant inhibition of the β-glucuronidase enzyme.[9]
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CNS Activity: Further chemical modifications of the core, such as the formation of imidazo[4,5-b]pyridin-2-ones, have yielded compounds that act as corticotropin-releasing factor-1 (CRF-1) antagonists or positive allosteric modulators (PAMs) of metabotropic glutamate subtype-2 (mGlu2) receptors, indicating potential applications in psychiatric disorders.[10][11]
Part 2: Quantitative Analysis of Biological Activity
To provide a clearer perspective on the potency of these derivatives, the following table summarizes key inhibitory concentrations (IC₅₀) reported in the literature.
| Compound Class/Example | Target | Biological Activity | Reported IC₅₀ | Reference |
| 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (Cpd 31) | Aurora-A Kinase | Anticancer | 0.042 µM (42 nM) | [8] |
| Compound 31 | Aurora-B Kinase | Anticancer | 0.198 µM (198 nM) | [8] |
| Compound 31 | Aurora-C Kinase | Anticancer | 0.227 µM (227 nM) | [8] |
| Imidazopyridine 20 | T. brucei MetRS | Antiparasitic | < 50 nM | [6] |
| 6-Chloro-2-(4-hydroxyphenyl)-1H-imidazo[4,5-b]pyridine (Cpd 3) | β-Glucuronidase | Enzyme Inhibition | 29.25 ± 0.50 µM | [9] |
| 6-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine (Cpd 1) | β-Glucuronidase | Enzyme Inhibition | 30.10 ± 0.60 µM | [9] |
| 6-Chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine (Cpd 4) | Antiglycation | Antidiabetic | 240.30 ± 2.90 µM | [9] |
Part 3: Synthetic Strategies and Experimental Protocols
The synthesis of the imidazo[4,5-b]pyridine core is well-established, typically involving the condensation of a diaminopyridine with a carboxylic acid or its derivative.[6] The use of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid as a starting material implies that this core has already been formed, and subsequent steps would involve derivatization of the carboxylic acid and/or substitution of the chlorine atom.
General Synthesis of the Imidazo[4,5-b]pyridine Core
A common and straightforward method involves the reaction of 2,3-diaminopyridine with a carboxylic acid or aldehyde.[6][12]
Sources
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- 8. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives: Antidiabetic, antioxidant, β-glucuronidase inhibiton and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
![Chemical structure of 5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](https://i.imgur.com/3fHqJ7t.png)
